molecular formula C22H18ClN3O3S B2527619 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol CAS No. 1040635-64-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2527619
CAS No.: 1040635-64-0
M. Wt: 439.91
InChI Key: ZTEXQPDNWVTCGA-UHFFFAOYSA-N
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Description

The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a thioether-linked 1,3-oxazole moiety and a 3-methoxyphenyl group. The oxazole ring is further substituted with a 4-chlorophenyl group and a methyl group. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create distinct electronic environments that may influence reactivity, solubility, and binding affinity .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)14-6-8-16(23)9-7-14)12-30-22-25-18(11-20(27)26-22)15-4-3-5-17(10-15)28-2/h3-11H,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXQPDNWVTCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a molecular formula of C21H21ClN2O2SC_{21}H_{21}ClN_2O_2S and a molecular weight of approximately 400.9 g/mol. It features multiple functional groups including oxazole and pyrimidine moieties, which contribute to its biological activities and potential therapeutic applications .

Pharmaceutical Applications

  • Anticancer Activity :
    • The compound has shown promise in cancer research, particularly due to its structural similarities with known anticancer agents. Preliminary studies suggest that it may exhibit significant cytotoxicity against various cancer cell lines, although specific mechanisms of action remain to be elucidated .
    • For instance, compounds with similar structures have been evaluated by the National Cancer Institute (NCI) and demonstrated antimitotic activity, indicating that further investigation into this compound could yield valuable insights into its potential as an anticancer drug .
  • Antimicrobial Properties :
    • The presence of the oxazole ring is associated with antimicrobial activity in several compounds. Research indicates that derivatives of oxazole often display effectiveness against bacterial strains, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects :
    • Some studies have indicated that pyrimidine derivatives can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This aspect warrants further exploration to determine if the compound can provide protective effects against neuronal damage .

Chemical Research Applications

  • Synthetic Chemistry :
    • The synthesis of this compound involves complex organic reactions that can serve as a model for developing new synthetic pathways for similar heterocyclic compounds. The methodologies used can provide insights into reaction mechanisms and the development of novel chemical entities.
  • Material Science :
    • Compounds with similar structures are being investigated for their potential use in material science applications, such as organic electronics or photonic devices. The unique electronic properties conferred by the oxazole and pyrimidine rings may lead to innovative uses in these fields .

A significant case study involved the evaluation of similar pyrimidine derivatives against various cancer cell lines, revealing a common trend where structural modifications led to enhanced biological activity. For example, certain modifications resulted in increased potency against specific tumor types, highlighting the importance of structure-activity relationships in drug design.

In another study focused on synthetic pathways, researchers successfully synthesized a related compound using a multi-step reaction involving chlorophenol derivatives and oxazole precursors. This work not only demonstrated the feasibility of synthesizing complex molecules but also provided a framework for exploring their biological activities .

Mechanism of Action

The mechanism by which “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol ()

This analogue replaces the target compound’s 4-chlorophenyl (oxazole) and 3-methoxyphenyl (pyrimidine) groups with a 4-methoxyphenyl (oxazole) and pyridin-3-yl (pyrimidine). Key differences include:

  • Hydrogen Bonding : The pyridin-3-yl group introduces a hydrogen-bond-accepting nitrogen, which may enhance interactions with biological targets compared to the 3-methoxyphenyl’s hydrophobic/lipophilic profile.
  • Solubility : The pyridine moiety may improve aqueous solubility relative to the methoxyphenyl group, depending on protonation state .

2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()

This compound features an amino group on the pyrimidine ring and a fluorobenzyloxy substituent. Notable contrasts include:

  • The fluorobenzyloxy group introduces steric bulk and electronegativity, which may enhance metabolic stability compared to the target’s 3-methoxyphenyl.
  • pKa: The amino group (predicted pKa ~9–10) could render this compound more basic than the target, affecting ionization and membrane permeability .

Analogues with Alternative Sulfur-Containing Linkages

2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one ()

This compound substitutes the oxazole-thioether moiety with a tetrazole-thioether linkage. Key distinctions:

  • Molecular Weight and Density : Higher molar mass (391.45 g/mol) and density (1.42 g/cm³) suggest increased lipophilicity compared to the target compound, which may reduce aqueous solubility .

Physicochemical Property Comparison

Property Target Compound Compound Compound Compound
Key Substituents 4-Cl, 3-OCH₃ 4-OCH₃, pyridin-3-yl Tetrazole, 4-CH₃ NH₂, 4-F, 4-OCH₃
Molecular Formula Not reported C₂₂H₂₀N₄O₃S (inferred) C₁₉H₁₇N₇OS C₂₅H₂₃FN₄O₃ (inferred)
Molar Mass (g/mol) ~430 (estimated) ~420 (estimated) 391.45 ~446 (estimated)
pKa ~7–8 (estimated) ~7–8 (estimated) 8.30 ~9–10 (amino group)
Lipophilicity (LogP) Moderate (Cl, OCH₃) Moderate (OCH₃, pyridine) High (tetrazole, CH₃) Moderate (F, OCH₃)

Research Findings and Implications

  • Methoxy groups in analogues () may favor π-π stacking or hydrophobic interactions .
  • Biological Activity: Pyridine () and amino () groups could enhance target affinity in kinase or protease inhibition compared to the target’s methoxyphenyl .
  • Metabolic Stability : Tetrazole-containing compounds () may exhibit superior in vivo stability, suggesting a trade-off between activity and pharmacokinetics .

Biological Activity

The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidin-4-ol core, an oxazole moiety, and various aromatic substitutions. Its IUPAC name reflects its intricate design, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example, derivatives of oxazole and pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

CompoundCancer TypeIC50 (µM)Mechanism
Oxazole Derivative ABreast Cancer5.0Apoptosis induction
Pyrimidine Derivative BLung Cancer10.5Cell cycle arrest

Anti-inflammatory Activity

Another notable biological activity is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The structure-activity relationship suggests that the presence of the oxazole ring enhances COX-II selectivity.

Study ReferenceCompoundCOX-II IC50 (µM)Selectivity Index
Chahal et al. Compound X0.5210.73
Hwang et al. Compound Y0.789.51

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole and pyrimidine moieties may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing cellular responses.
  • Oxidative Stress Induction : Some studies suggest that it may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.

Case Studies

A series of case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Neuroprotective Effects : A related compound was tested for neuroprotective effects using a mouse model of ischemia. Results showed significant improvement in survival rates and reduced neurological deficits compared to control groups, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anti-cancer Efficacy : In a study involving various cancer cell lines, a derivative exhibited an IC50 value as low as 5 µM against breast cancer cells, demonstrating strong anticancer activity through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution between 4-chlorophenyl oxazole derivatives and thiol-containing pyrimidine intermediates under basic conditions (e.g., NaH/DMF).
  • Step 2 : Optimize temperature (60–80°C) and pH (neutral to slightly alkaline) to enhance sulfanyl group coupling efficiency .
  • Step 3 : Purify via column chromatography using ethyl acetate/hexane gradients. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Considerations : Side reactions (e.g., oxidation of sulfanyl groups) require inert atmospheres (N₂/Ar) and antioxidants like BHT .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should discrepancies in NMR/IR data be resolved?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxazole methyl at δ 2.3–2.5 ppm). Compare with DFT-calculated chemical shifts .
  • IR : Confirm sulfanyl (C–S) stretches at 600–700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹. Discrepancies may indicate tautomerism or impurities; re-crystallize or use 2D-COSY for resolution .
    • Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide experimental design?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, polarizability, and dipole moments. Correlate with experimental UV-Vis spectra (λmax ~300–350 nm for π→π* transitions) .
  • Applications : Predict solubility (logP via Molinspiration) and redox behavior for electrochemical studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic observations?

  • Case Study : If X-ray data (e.g., SHELX-refined structures) show planar oxazole-pyrimidine dihedral angles but NMR suggests torsional flexibility:

  • Approach 1 : Perform variable-temperature NMR to detect dynamic effects (e.g., coalescence of proton signals) .
  • Approach 2 : Use synchrotron radiation for high-resolution crystallography to identify disorder or polymorphism .
    • Resolution : Statistical validation (R-factor analysis) and Hirshfeld surface analysis for intermolecular interactions .

Q. How can environmental fate studies be designed to assess the compound’s stability and ecological impact?

  • Experimental Design :

  • Phase 1 : Hydrolysis studies at pH 2–12 (40°C, 7 days) with LC-MS monitoring. Identify degradation products (e.g., sulfoxide/sulfone derivatives) .
  • Phase 2 : Soil microcosm assays to evaluate microbial degradation (aerobic/anaerobic conditions) and bioaccumulation in model organisms (e.g., Daphnia magna) .
    • Data Analysis : Use QSAR models to predict ecotoxicity endpoints (e.g., LC50) .

Q. What mechanistic approaches elucidate the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Kinetic Assays : Measure IC50 against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Compare with docking simulations (AutoDock Vina) to identify binding motifs .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Cys→Ala) to test sulfanyl group interactions .
    • Advanced Tools : Cryo-EM for structural insights into inhibitor-enzyme complexes at near-atomic resolution .

Q. How can synthetic byproducts or isomers be systematically characterized and mitigated?

  • Approach :

  • Byproduct Identification : Use HRMS and MS/MS fragmentation to detect side products (e.g., oxidized sulfanyl or demethylated methoxyphenyl derivatives) .
  • Mitigation : Screen alternative catalysts (e.g., Pd/C for dehalogenation) or chiral auxiliaries to suppress racemization .

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